molecular formula C12H16N6 B6979134 1-pyridin-2-yl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine

1-pyridin-2-yl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine

Cat. No.: B6979134
M. Wt: 244.30 g/mol
InChI Key: IMFVNBRWIWAARQ-UHFFFAOYSA-N
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Description

1-pyridin-2-yl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine is a heterocyclic compound that features a piperazine ring substituted with pyridine and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-pyridin-2-yl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced via nucleophilic substitution reactions using pyridine derivatives.

    Attachment of the Triazole Group: The triazole ring can be formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-pyridin-2-yl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine and triazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated derivatives, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-pyridin-2-yl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, and anticancer activities.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 1-pyridin-2-yl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-pyridin-2-yl-4-(1H-1,2,3-triazol-5-ylmethyl)piperazine: Similar structure but with a different triazole ring.

    1-pyridin-2-yl-4-(1H-1,2,4-triazol-3-ylmethyl)piperazine: Similar structure but with a different substitution pattern on the triazole ring.

Uniqueness

1-pyridin-2-yl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both pyridine and triazole rings provides a versatile scaffold for further functionalization and optimization in drug design and materials science.

Properties

IUPAC Name

1-pyridin-2-yl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6/c1-2-4-13-12(3-1)18-7-5-17(6-8-18)9-11-14-10-15-16-11/h1-4,10H,5-9H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFVNBRWIWAARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC=NN2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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